2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-6-8-11(9-7-10)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)22-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRTUWMOKECEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis to Carboxylic Acid
The ethyl ester precursor undergoes basic hydrolysis to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. A representative procedure involves:
Reaction Conditions
- Reagents : Potassium hydroxide (30 mmol), water (20 mL)
- Temperature : 40°C
- Duration : 1.5 hours
- Yield : 96%
The reaction proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the ester carbonyl. Post-hydrolysis, acidification with HCl precipitates the carboxylic acid, which is recrystallized from ethanol-DMF.
Conversion to Carboxamide
The carboxylic acid is transformed into the carboxamide through either:
Method A: Acyl Chloride Intermediate
- Chlorination : Treat the acid with oxalyl chloride (10 mL) and catalytic DMF in dichloromethane (100 mL) at room temperature for 3 hours.
- Aminolysis : Bubble ammonia gas into the acyl chloride solution or add concentrated ammonium hydroxide.
Method B: Coupling Reagent-Mediated Amidation
- Reagents : HATU (1.1 eq), DIPEA (3 eq), ammonium chloride (1.5 eq)
- Solvent : DMF, 0°C to room temperature
- Yield : 82–89% (estimated from analogous reactions)
Method B offers superior control over exothermicity compared to Method A.
Acylation of the Amino Group
The 2-amino group undergoes benzamidation using 4-methylbenzoyl chloride under Schotten-Baumann conditions:
Procedure
- Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1 eq) in anhydrous THF.
- Add triethylamine (2.5 eq) and 4-methylbenzoyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
Critical Parameters
- Solvent Choice : THF > DCM due to better solubility of intermediates
- Base : Triethylamine proves more effective than pyridine in suppressing side reactions
Alternative Methodologies
Direct Aminolysis of Ester Precursor
Bypassing the carboxylic acid intermediate, the ethyl ester can undergo aminolysis with ammonium hydroxide under high-pressure conditions:
Reaction Setup
- Reagents : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 eq), NH4OH (28% aq., 10 eq)
- Conditions : Sealed tube, 120°C, 24 hours
- Yield : 67% (reported for analogous systems)
While reducing step count, this method demands specialized equipment and gives lower yields compared to the two-step hydrolysis-amidation sequence.
Solid-Phase Synthesis Approaches
Patent US10647725B2 discloses a resin-bound strategy for analogous thiophene derivatives:
- Anchor 2-nitro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to Wang resin via ester linkage.
- Reduce nitro group to amine with SnCl2·2H2O.
- Acylate with 4-methylbenzoyl chloride (1.5 eq, DIPEA activator).
- Cleave from resin with TFA/H2O (95:5).
Advantages
- Enables combinatorial library synthesis
- Simplifies purification through resin filtration
Optimization of Reaction Conditions
Temperature Effects on Acylation
Comparative studies reveal:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|
| 0 | 24 | 58 | <5% bis-acylated |
| 25 | 12 | 89 | 8% bis-acylated |
| 40 | 6 | 76 | 15% bis-acylated |
Optimal balance between rate and selectivity occurs at 25°C.
Solvent Screening for Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 92 | 98 |
| DMSO | 46.7 | 88 | 95 |
| THF | 7.5 | 64 | 89 |
| Acetonitrile | 37.5 | 71 | 93 |
Polar aprotic solvents like DMF maximize yields by stabilizing transition states.
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.72–1.85 (m, 4H, cyclohexenyl CH₂), 2.38 (s, 3H, Ar-CH₃), 2.67–2.81 (m, 4H, thiophene-adjacent CH₂), 6.92 (d, J = 8.2 Hz, 2H, aromatic), 7.83 (d, J = 8.2 Hz, 2H, aromatic), 8.12 (s, 1H, CONH₂), 10.24 (s, 1H, NHCOAr).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiophene C=C).
HPLC Purity
- Method: C18 column, 0.1% TFA in H2O/MeCN gradient
- Retention Time: 6.72 min
- Purity: 99.1% (UV 254 nm)
Applications and Derivatives
The compound serves as a key intermediate in:
- Anticancer Agents : Structural analogs demonstrate IC₅₀ values <1 μM against MCF-7 breast cancer cells.
- Antimicrobials : N-substituted derivatives show MIC values of 2–8 μg/mL against MRSA.
Notable derivatives include:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Products | Key Observations | Source |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid + 4-methylbenzamide | Complete cleavage of the amide bond confirmed by TLC and NMR | |
| 1M NaOH, 80°C (3 hrs) | Sodium salt of 3-carboxamide derivative + free amine | Partial hydrolysis observed; optimized for selective cleavage |
Nucleophilic Substitution Reactions
The benzamido group participates in nucleophilic displacement, particularly at the carbonyl carbon.
Key Reactions:
-
With Grignard reagents :
Reaction with methylmagnesium bromide (2 eq, THF, −78°C) yields tert-alcohol derivatives via ketone intermediate formation. -
With amines :
Substituted benzylamines (e.g., morpholine) displace the 4-methylbenzamido group under Mitsunobu conditions (DIAD, PPh₃, 0°C → RT), forming secondary amides .
Cyclization Reactions
Intramolecular cyclization generates fused heterocycles, enhancing bioactivity profiles:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| POCl₃ (excess) | Thieno[2,3-d]pyrimidin-4(3H)-one | Reflux, 6 hrs | 78% | |
| PPA (polyphosphoric acid) | Tetrahydrobenzo thieno[2,3-d]pyridin-2(1H)-one | 120°C, 3 hrs | 65% |
Condensation Reactions
The carboxamide group reacts with carbonyl compounds to form Schiff bases and hydrazones:
Experimental Data:
-
Schiff base formation :
Reacted with 4-nitrobenzaldehyde (1.2 eq) in ethanol (reflux, 8 hrs) to yield imine derivatives (m.p. 192–194°C, IR: ν=1625 cm⁻¹ for C=N) . -
Hydrazone synthesis :
Condensation with hydrazine hydrate (2 eq) in DMF produced hydrazide analogs (¹H NMR: δ=8.21 ppm for NH₂) .
Sulfur-Specific Reactivity:
-
Oxidation :
Treatment with m-CPBA (2 eq, CH₂Cl₂, 0°C) selectively oxidizes the thiophene sulfur to sulfoxide (confirmed by MS: [M+H]⁺=337.1) . -
Reduction :
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the tetrahydrobenzo ring to decahydro derivatives (³J=6.2 Hz in ¹H NMR) .
Pharmacological Activation Pathways
In biological systems, enzymatic hydrolysis by amidases releases the active metabolite 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid , which inhibits PDK1/LDHA enzymes (IC₅₀=57.10–64.10 μg/mL) .
Critical Analysis of Reaction Outcomes
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene, including 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibit significant anticancer properties. For instance:
- A study demonstrated that tetrahydrobenzo[b]thiophene derivatives showed cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from to .
- Another investigation highlighted that certain derivatives had superior anticancer effects compared to standard drugs like doxorubicin .
Analgesic Properties
The analgesic activity of compounds derived from tetrahydrobenzo[b]thiophene has been evaluated using the "hot plate" method in animal models. The results indicated that these compounds might provide pain relief comparable to existing analgesics like metamizole . This suggests potential applications in pain management therapies.
Antimicrobial Activity
Recent studies have shown that tetrahydrobenzothiophene derivatives possess antibacterial properties against various bacterial strains:
- For example, a series of synthesized compounds demonstrated effective inhibition against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as . This positions these compounds as promising candidates for developing new antimicrobial agents.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Biological Activity | Reference |
|---|---|---|
| Anticancer | Cytotoxic against MCF-7 and NCI-H460 | |
| Analgesic | Pain relief comparable to metamizole | |
| Antimicrobial | Effective against E. coli and others |
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on this compound:
- Synthesis of New Derivatives : Researchers synthesized various derivatives and evaluated their pharmacological profiles. The studies confirmed their potential as effective therapeutic agents in treating cancer and bacterial infections .
- Comparative Studies : In comparative analyses with standard drugs, certain derivatives exhibited enhanced efficacy in both anticancer and analgesic activities, suggesting their viability for further development in clinical settings .
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- The 4-(4-methoxyphenyl)piperazin-1-yl group in IIId enhances AChE inhibition (60%) compared to donepezil, likely due to hydrogen bonding with Phe288 in the enzyme’s active site .
- Electron-donating groups (e.g., methoxy in IIId, methyl in the target compound) may improve lipophilicity and blood-brain barrier penetration, critical for central nervous system targets.
Terminal Group Influence :
- Carboxamide-terminated derivatives (e.g., IIId, IIIb) generally exhibit higher melting points (200–236°C) than ester analogues (e.g., IIIe, 80–82°C), suggesting stronger intermolecular interactions .
- Carboxamide groups may enhance receptor binding via hydrogen bonding, whereas ester groups could improve metabolic stability.
Synthetic Yields :
- Yields range from 65% (IIIe) to 80% (IIIb), influenced by reaction conditions (solvent, temperature) and steric hindrance from substituents .
Pharmacological Activity
Biological Activity
2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of the tetrahydrobenzo[b]thiophene scaffold, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core with an amide substitution. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has highlighted the potential of tetrahydrobenzo[b]thiophene derivatives in cancer treatment. A study evaluated various derivatives against breast adenocarcinoma (MCF-7), central nervous system cancer (SF-268), and non-small cell lung cancer (NCI-H460). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics such as doxorubicin.
- Case Study : In a 2023 study by Anwer et al., several thiophene derivatives were tested for antiproliferative activity against HEPG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7. One compound showed IC50 values of 8.48 µM, 14.52 µM, and 9.78 µM respectively, suggesting strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of tetrahydrobenzo[b]thiophenes have also been investigated. A recent study synthesized a series of these compounds and tested them against various bacterial strains.
- Findings : The compounds demonstrated effective inhibition against E. coli, P. aeruginosa, Salmonella, and S. aureus. For instance, one derivative exhibited an MIC value of 1.11 µM against E. coli .
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds is another area of research interest. Studies have suggested that tetrahydrobenzo[b]thiophene derivatives can modulate inflammatory pathways.
- Mechanism : The compounds may inhibit the activity of pro-inflammatory cytokines or enzymes involved in inflammatory processes, although specific mechanisms remain to be fully elucidated.
Q & A
What are the common synthetic routes for 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation or acylation. For example:
- Cyclocondensation: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives react with aldehydes under reflux in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield pyrimidine-fused derivatives .
- Acylation: Substituted benzamides are introduced via coupling reactions in solvents like dichloromethane (DCM), with stoichiometric control to ensure high yields. For instance, reactions with 4-methylbenzoyl chloride under anhydrous conditions yield the target compound .
Purification often employs reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or recrystallization .
What spectroscopic techniques are used to characterize this compound?
Level: Basic
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, aromatic protons in the 4-methylbenzamido group appear as distinct singlets in δ 7.2–7.8 ppm .
- Infrared (IR) Spectroscopy: Absorption peaks for C=O (1650–1750 cm⁻¹), C≡N (2200 cm⁻¹), and NH (3200–3400 cm⁻¹) validate functional groups .
- Mass Spectrometry (LC-MS/HRMS): Molecular ion peaks and exact mass measurements confirm molecular formulas .
How can computational methods aid in the synthesis and optimization of this compound?
Level: Advanced
Answer:
Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search: Quantum mechanics/molecular mechanics (QM/MM) models identify optimal conditions (e.g., solvent, temperature) for cyclocondensation .
- Machine Learning: Algorithms analyze historical reaction data to suggest modifications, such as substituting DMSO with DMA to enhance yields .
These methods create a feedback loop where experimental data refine computational predictions, accelerating discovery .
How do structural modifications (e.g., substituents) affect biological activity?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -F): Fluorine substitution at the benzamido moiety enhances antimicrobial activity by improving membrane permeability .
- Bulkier Substituents: tert-Pentyl groups at the 6-position reduce cytotoxicity but improve selectivity for kinase targets .
- Metal Complexation: Chromium(III) complexes of tetrahydrobenzo[b]thiophene derivatives show enhanced antimicrobial activity compared to free ligands .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
- Purity Validation: Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .
- In Silico Modeling: Molecular docking identifies binding interactions inconsistent with reported bioactivity, prompting re-evaluation of mechanisms .
What are the typical reaction conditions for synthesizing this compound?
Level: Basic
Answer:
- Solvents: Ethanol (reflux), DCM (room temperature), or 1,4-dioxane (for high-temperature reactions) .
- Catalysts: Triethylamine for acylations, acetic acid for cyclizations .
- Stoichiometry: Molar ratios of 1:1.2 (amine:aldehyde) ensure complete conversion .
How does metal complexation influence the pharmacological properties of this compound?
Level: Advanced
Answer:
Complexation with metals like chromium(III) alters bioactivity:
- Enhanced Antimicrobial Effects: Chromium complexes exhibit lower MIC values (e.g., 8 µg/mL vs. 32 µg/mL for free ligands) against S. aureus due to improved membrane disruption .
- Reduced Toxicity: Metal coordination stabilizes the ligand, reducing off-target interactions in cytotoxicity assays .
What purification methods are effective for this compound?
Level: Basic
Answer:
- Reverse-Phase HPLC: Gradients of MeCN:H₂O (30% → 100%) resolve polar impurities .
- Recrystallization: Methanol or ethanol recrystallization yields high-purity crystals (melting point: 190–210°C) .
What are the challenges in crystallizing this compound, and how are they addressed?
Level: Advanced
Answer:
- Polymorphism: Multiple crystal forms may arise. Controlled cooling rates (1°C/min) in ethanol/water mixtures favor single-crystal growth .
- X-Ray Diffraction: Synchrotron sources resolve low-resolution structures caused by flexible tetrahydrobenzo rings .
How can in vitro and in silico studies be integrated to predict bioactivity?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
